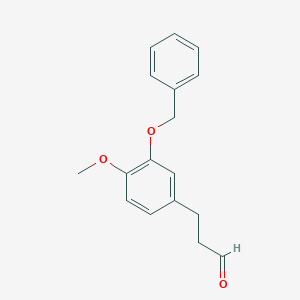

3-(3-Benzyloxy-4-methoxyphenyl)propanal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Biosynthese von Celastrolmethylester beinhaltet mehrere enzymatische Schritte. Zunächst wird die Vorläuferverbindung Cangoronine einer Reihe von Transformationen unterzogen, die durch P450-Enzyme erleichtert werden, die die β-Formylgruppe am Kohlenstoff C-5 entfernen. Anschließend methyliert ein Methyltransferase-Enzym die Carboxylgruppe am Kohlenstoff C-29, was zur Bildung von Celastrolmethylester führt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Celastrolmethylester beinhaltet typischerweise die Extraktion aus pflanzlichen Quellen, gefolgt von Reinigungsprozessen. Der Extraktionsprozess kann Lösemittelextraktion, Chromatographie und Kristallisation umfassen, um die reine Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Celastrolmethylester unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden, um Celastrolmethylester zu oxidieren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden für Reduktionsreaktionen verwendet.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Chinonderivate liefern, während die Reduktion Alkohole oder Alkane erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Celastrolmethylester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung der Triterpenoidbiosynthese und chemischen Transformationen verwendet.

Biologie: Die Verbindung wird auf ihre Rolle bei der Modulation verschiedener biologischer Pfade untersucht, darunter Apoptose und Autophagie.

Medizin: Celastrolmethylester zeigt vielversprechende Ergebnisse bei der Behandlung von Krebs, Entzündungen und neurodegenerativen Erkrankungen.

5. Wirkmechanismus

Celastrolmethylester übt seine Wirkungen durch mehrere molekulare Zielstrukturen und Pfade aus:

Hemmung von HSP90: Durch die Hemmung von HSP90 induziert Celastrolmethylester die Hitzeschockantwort, was zur Produktion schützender Hitzeschockproteine führt.

NF-κB-Pfad: Die Verbindung hemmt die Aktivierung von NF-κB, einem wichtigen Regulator von Entzündungen und Immunantworten.

Hemmung der NADPH-Oxidase: Celastrolmethylester hemmt direkt NADPH-Oxidase-Enzyme, wodurch die Produktion reaktiver Sauerstoffspezies (ROS) reduziert wird.

Wirkmechanismus

Celastrol methyl ester exerts its effects through multiple molecular targets and pathways:

Inhibition of HSP90: By inhibiting HSP90, celastrol methyl ester induces the heat shock response, leading to the production of protective heat shock proteins.

NF-κB Pathway: The compound inhibits the activation of NF-κB, a key regulator of inflammation and immune responses.

NADPH Oxidase Inhibition: Celastrol methyl ester directly inhibits NADPH oxidase enzymes, reducing reactive oxygen species (ROS) production.

Vergleich Mit ähnlichen Verbindungen

Celastrolmethylester ist unter den Triterpenoiden einzigartig aufgrund seiner spezifischen Chinonmethidstruktur und seiner vielfältigen pharmakologischen Aktivitäten. Ähnliche Verbindungen umfassen:

Celastrolmethylester zeichnet sich durch seine reversible Hemmung der Monoacylglycerollipase (MGL) und seine breite Palette an biologischen Aktivitäten aus .

Biologische Aktivität

3-(3-Benzyloxy-4-methoxyphenyl)propanal is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

- IUPAC Name : this compound

- Molecular Formula : C17H18O3

- CAS Number : 333754-90-8

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the benzyloxy and methoxy groups on a phenyl ring. Various synthetic routes have been explored to optimize yield and purity. For example, a common method involves using benzyl bromide in the presence of a base to introduce the benzyloxy group, followed by methoxy group installation via methylation reactions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thereby reducing cellular damage.

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects. It appears to inhibit key inflammatory pathways, such as the NF-κB signaling pathway. This inhibition leads to decreased production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Apoptosis Induction

Studies have highlighted the ability of this compound to induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis. This property positions the compound as a potential candidate for cancer therapy.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- HSP90 Inhibition : The compound inhibits Heat Shock Protein 90 (HSP90), leading to the destabilization of client proteins involved in cell survival and proliferation.

- Reactive Oxygen Species (ROS) Modulation : By reducing ROS levels, it mitigates oxidative stress and its associated cellular damage.

Study 1: Antioxidant Efficacy

A study published in Journal of Medicinal Chemistry assessed the antioxidant capacity of various phenolic compounds, including this compound. Results indicated a significant reduction in lipid peroxidation levels when treated with this compound compared to controls.

Study 2: Anti-inflammatory Mechanisms

In an experimental model of inflammation, researchers observed that administration of this compound resulted in decreased edema and inflammatory markers. The study concluded that the compound's ability to inhibit NF-κB activation was a key factor in its anti-inflammatory effects.

Study 3: Cancer Cell Line Studies

In vitro experiments using breast cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates. Flow cytometry analysis indicated a rise in early apoptotic cells after exposure to varying concentrations of this compound.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Apoptosis Induction |

|---|---|---|---|

| This compound | High | Moderate | High |

| Celastrol | Very High | High | Moderate |

| Curcumin | Moderate | Very High | High |

Eigenschaften

IUPAC Name |

3-(4-methoxy-3-phenylmethoxyphenyl)propanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-19-16-10-9-14(8-5-11-18)12-17(16)20-13-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMUDGNASAYKKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.